2-Chloro-5-nitroquinoline

Description

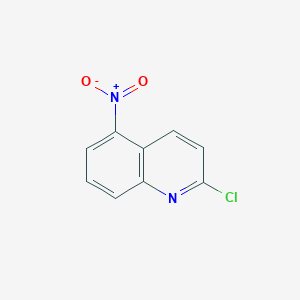

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICVTJMDHNPPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312772 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-94-2 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13067-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Chloro-5-nitroquinoline, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical characteristics, a plausible synthetic route, safety and handling information, and predicted spectroscopic behavior to support research and development activities.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a chlorine atom at the second position and a nitro group at the fifth position.[1] These substitutions significantly influence its chemical reactivity and physical properties.[1] The compound typically presents as a yellow to orange crystalline solid and is sparingly soluble in water but demonstrates better solubility in organic solvents.[1]

Core Properties and Identifiers

The fundamental properties and identifiers of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.6 g/mol | [2] |

| CAS Number | 13067-94-2 | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Synonyms | Quinoline, 2-chloro-5-nitro-; 5-Nitro-2-chloroquinoline; NSC 261562 | [1] |

Physicochemical Data

This table presents key physicochemical data for this compound.

| Property | Value | Reference |

| Density | 1.484 g/cm³ | |

| Boiling Point | 351.7 °C | |

| Flash Point | 166.5 °C | |

| Refractive Index | 1.688 | |

| Vapor Pressure | 8.18E-05 mmHg at 25°C | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and efficient method involves the electrophilic nitration of 2-chloroquinoline. The nitro group is directed to the 5- and 8-positions, from which the 5-nitro isomer can be isolated.

Plausible Synthesis: Nitration of 2-Chloroquinoline

This protocol describes a standard procedure for the nitration of an aromatic compound, adapted for the synthesis of this compound from 2-chloroquinoline.

Materials and Equipment:

-

2-Chloroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for recrystallization (e.g., Erlenmeyer flask, Hirsch funnel)

-

Ethanol or other suitable recrystallization solvent

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to a portion of cold concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-chloroquinoline via the dropping funnel. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: The resulting acidic aqueous solution should be carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography or recrystallization from a suitable solvent such as ethanol to isolate the this compound isomer.

Caption: Plausible synthesis workflow for this compound.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The electron-withdrawing effects of the nitro and chloro groups, as well as the nitrogen in the quinoline ring, will cause the protons to be deshielded, shifting their signals downfield.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbons directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon bearing the nitro group, are expected to be the most deshielded and appear at the downfield end of the aromatic region (typically 120-160 ppm). Quaternary carbons will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): A series of bands in the 1450-1620 cm⁻¹ region.

-

N-O stretching (nitro group): Two strong, characteristic bands, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1335-1385 cm⁻¹).

-

C-Cl stretching: Typically in the fingerprint region, below 850 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (208.6). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern: The molecular ion is expected to undergo fragmentation through several pathways:

-

Loss of the nitro group (NO₂) to give a fragment at [M-46]⁺.

-

Loss of a chlorine atom (Cl) to give a fragment at [M-35]⁺.

-

Loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoline ring structure.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its quinoline core, substituted with both an electron-withdrawing nitro group and a halogen, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its structural and physical properties. Detailed, plausible experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this guide explores its potential biological relevance by examining the signaling pathway of corticotropin-releasing factor-1 (CRF1) receptor antagonists, for which it can serve as a precursor, and outlines a logical experimental workflow for its synthesis and subsequent analysis.

Physicochemical Characteristics

This compound presents as a yellow to orange crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as methanol and ethyl acetate.[1]

Structural and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [4] |

| Boiling Point | 351.7 °C | [3] |

| Density | 1.484 g/cm³ | [3] |

| Flash Point | 166.5 °C | [3] |

| Refractive Index | 1.688 | [3] |

| Vapor Pressure | 8.18E-05 mmHg at 25°C | [3] |

| XLogP3 | 2.8 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Appearance | Yellow to orange crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in methanol and ethyl acetate. | [1] |

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis, purification, and characterization of this compound based on established chemical principles for analogous compounds.

Synthesis of this compound via Nitration of 2-Chloroquinoline

This protocol describes the electrophilic nitration of 2-chloroquinoline to yield this compound.

Materials:

-

2-Chloroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (5.0 eq) with gentle stirring. Cool the mixture to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2-chloroquinoline over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[5][6][7][8][9] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progression.

-

Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

This protocol describes the purification of crude this compound.[10][11][12][13][14]

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent like methanol or an ethyl acetate/hexane mixture)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a common choice for nitroaromatic compounds.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin Layer Chromatography (TLC): Assess the purity of the final product by comparing its Rf value to that of the crude mixture and the starting material. A single spot for the purified product indicates a high degree of purity.

-

Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point range close to the literature value (if available) is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

FT-IR Spectroscopy: Identify the characteristic functional groups, such as C-Cl, C=N, C=C (aromatic), and N-O (nitro) stretching vibrations.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern to further confirm the identity of the compound.

-

Biological Relevance and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its role as a potential precursor for corticotropin-releasing factor-1 (CRF1) receptor antagonists provides a strong indication of its relevance in modulating stress-related signaling.[15] CRF1 receptor antagonists are being investigated for the treatment of anxiety, depression, and irritable bowel syndrome.[16][17][18][19]

The CRF1 receptor is a G-protein coupled receptor (GPCR).[15] Upon binding of its ligand, corticotropin-releasing factor (CRF), the receptor activates downstream signaling cascades, primarily through Gs and Gi proteins.[15] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate the expression of genes involved in the stress response. A CRF1 receptor antagonist would block the initial binding of CRF, thereby inhibiting this entire cascade.

Furthermore, many quinoline derivatives, particularly those with chloro and nitro substitutions, have shown potential as anticancer agents.[20][21][22][23] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1][20]

Visualization of Potential Signaling Pathway

The following diagram illustrates the general signaling pathway of the CRF1 receptor, which can be antagonized by derivatives of this compound.

Caption: Proposed CRF1 receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutic agents. This guide has provided a detailed summary of its known physicochemical properties and has outlined robust, plausible experimental protocols for its synthesis, purification, and characterization. The exploration of its connection to CRF1 receptor antagonists and the general anticancer properties of related compounds highlights promising avenues for future research. The visualized signaling pathway and experimental workflow offer a clear framework for researchers entering into the study of this and related quinoline derivatives. Further investigation into the specific biological mechanisms and therapeutic applications of this compound is warranted and is anticipated to contribute significantly to the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-NITROQUINOLINE CAS#: 613-50-3 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 13067-94-2 | NAA06794 [biosynth.com]

- 5. chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. b. Reaction Monitoring. What would silica TLC plates | Chegg.com [chegg.com]

- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mt.com [mt.com]

- 13. How To [chem.rochester.edu]

- 14. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]

- 15. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 18. Corticotropin releasing factor receptor antagonists: potential future therapy in gastroenterology? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How Do Corticotropin-Releasing Factor Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 23. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloro-5-nitroquinoline (CAS: 13067-94-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitroquinoline, a heterocyclic organic compound with significant potential in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[1] It is characterized by a quinoline backbone, with a chlorine atom at the 2-position and a nitro group at the 5-position.[1] These substitutions significantly influence its chemical reactivity and biological activity.[1] The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents such as methanol and ethyl acetate.[1][2]

| Property | Value | Reference |

| CAS Number | 13067-94-2 | [3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][3] |

| Molecular Weight | 208.60 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Boiling Point | 351.7°C | [4] |

| Flash Point | 166.5°C | [4] |

| Density | 1.484 g/cm³ | [4] |

| Solubility | Sparingly soluble in water; Soluble in Methanol, Ethyl Acetate | [1][2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| InChI Key | IICVTJMDHNPPOP-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)--INVALID-LINK--[O-] | [1][6] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup synthesis, followed by chlorination and nitration.

Hypothetical Two-Step Synthetic Protocol:

This protocol outlines a potential pathway starting from a commercially available precursor.

Step 1: Synthesis of 2-Hydroxy-5-nitroquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-nitroaniline (1 equivalent).

-

Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid. Then, slowly add glycerol (3 equivalents).

-

Heating: Heat the mixture gently. An exothermic reaction will occur.

-

Oxidation: Once the initial reaction subsides, add an oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, portion-wise.

-

Reflux: Heat the mixture under reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture and carefully pour it into a large volume of ice water.

-

Neutralization: Neutralize the solution with an excess of sodium hydroxide solution to precipitate the crude product.

-

Purification: The crude 2-hydroxy-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 2-Hydroxy-5-nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the purified 2-hydroxy-5-nitroquinoline (1 equivalent).

-

Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) and a catalytic amount of phosphorus pentachloride (PCl₅).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Isolation and Purification: Filter the crude this compound, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: Hypothetical synthetic workflow for this compound.

Chemical Reactivity and Derivatives

This compound possesses two primary reactive sites: the chlorine atom at the 2-position and the nitro group at the 5-position. This dual reactivity makes it a valuable building block for creating a diverse library of quinoline derivatives.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.[1][7] This is a common strategy to introduce different functional groups. The electron-withdrawing nature of the quinoline nitrogen and the nitro group facilitates this reaction.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-chloro-5-aminoquinoline).[8] This amine can then be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions or by forming amides or sulfonamides.

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Heating: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Reactivity of this compound and potential derivatives.

Applications in Research and Drug Development

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[9] this compound serves as a key intermediate in the synthesis of more complex and biologically active molecules.

-

Synthesis of Receptor Antagonists: It is used in the synthesis of potent, orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are investigated for the treatment of stress-related disorders.[1]

-

Anticancer Research: Nitroquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.[9][10] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) is a potent anticancer agent.[9][10] The mechanism is often linked to the induction of oxidative stress.[10] While not directly studied for this compound, its structural similarity suggests potential for investigation in this area.

-

Antimicrobial Research: Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[9][11] This suggests that derivatives of this compound could be explored for novel antimicrobial agents.[9]

-

Antiviral Research: 2-Chloroquinoline-based frameworks have been developed as dual inhibitors of SARS-CoV-2 MPro and PLPro, both of which are cysteine proteases.[12] The labile 2-chloro group can act as a warhead for nucleophilic attack by the cysteine residue in the enzyme's active site.[12]

Caption: Role of this compound as a chemical building block.

Safety and Handling

As with many nitro-containing aromatic compounds, this compound should be handled with care due to potential toxicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. CAS 13067-94-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 13067-94-2 [amp.chemicalbook.com]

- 3. This compound | 13067-94-2 | NAA06794 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Discovery of 2-Chloro-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 2-Chloro-5-nitroquinoline. This compound serves as a crucial intermediate in the development of therapeutic agents, most notably as a building block for corticotropin-releasing factor-1 (CRF1) receptor antagonists. This document details a plausible and well-supported multi-step synthetic pathway, including experimental protocols for each key transformation. Quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a substituted quinoline derivative characterized by a chlorine atom at the 2-position and a nitro group at the 5-position. Its chemical structure, possessing both an electrophilic and a nucleophilic center, makes it a versatile synthon in medicinal chemistry. The discovery and utilization of this compound are intrinsically linked to the quest for novel therapeutics targeting the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in stress-related disorders such as anxiety and depression. This guide elucidates the synthetic route to this important building block and provides context for its application in drug discovery.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the nitration of quinoline. The subsequent steps involve the separation of the desired isomer, introduction of a hydroxyl group, and finally, chlorination to yield the target compound.

Experimental Protocols

Step 1: Nitration of Quinoline

Objective: To synthesize a mixture of 5-nitroquinoline and 8-nitroquinoline by electrophilic nitration of quinoline.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq) to 0-5 °C in an ice bath.

-

Slowly add quinoline (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) in a separate beaker, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 40-60% 5-nitroquinoline, 30-50% 8-nitroquinoline | [1] |

| Appearance | Yellowish solid | General Observation |

Step 2: Separation of 5-Nitroquinoline

Objective: To isolate 5-nitroquinoline from the isomeric mixture.

Methodology (based on fractional crystallization of hydrohalide salts):

-

Dissolve the crude nitration mixture in a suitable solvent such as wet dimethylformamide (DMF).

-

Add a hydrohalic acid (e.g., HCl) to form the corresponding hydrohalide salts of the nitroquinolines.

-

Heat the mixture to dissolve the salts completely.

-

Allow the solution to cool slowly to room temperature, inducing the crystallization of the less soluble 5-nitroquinoline hydrohalide salt.

-

Filter the crystals, wash with a small amount of cold solvent, and dry.

-

The free base, 5-nitroquinoline, can be obtained by neutralizing the hydrohalide salt with a base.

Quantitative Data:

| Parameter | Value | Reference |

| Purity of 5-nitroquinoline HCl | >99% | [2] |

| Melting Point of 5-nitroquinoline HCl | 221-222 °C | [2] |

Step 3: Synthesis of 2-Hydroxy-5-nitroquinoline

Objective: To convert 5-nitroquinoline to 2-hydroxy-5-nitroquinoline.

Methodology (Proposed):

-

In a sealed reaction vessel, dissolve 5-nitroquinoline (1.0 eq) in a suitable high-boiling solvent.

-

Add a source of hydroxide, such as potassium hydroxide (excess), to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 220 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization.

Note: This proposed protocol is based on the known reactivity of quinoline with potassium hydroxide to form 2-hydroxyquinoline.[3] Optimization of reaction conditions would be necessary.

Step 4: Chlorination of 2-Hydroxy-5-nitroquinoline

Objective: To synthesize this compound from 2-hydroxy-5-nitroquinoline.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-5-nitroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

-

Optionally, a catalytic amount of a tertiary amine (e.g., pyridine or N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

-

Filter the crude this compound, wash thoroughly with water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Parameter | Value |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Purity (typical) | >95% |

Discovery and Application in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of corticotropin-releasing factor-1 (CRF1) receptor antagonists. The CRF system is a major regulator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of several psychiatric disorders.

CRF1 receptor antagonists are being investigated as potential treatments for anxiety, depression, and other stress-related conditions. The synthesis of these complex molecules often involves the strategic use of functionalized heterocyclic building blocks, with this compound serving as a valuable scaffold for introducing necessary pharmacophoric elements.

Conclusion

This compound is a synthetically important molecule with direct relevance to modern drug discovery efforts. The multi-step synthesis outlined in this guide, proceeding from the nitration of quinoline, provides a viable route to this key intermediate. Its application in the development of CRF1 receptor antagonists highlights the continued importance of fundamental organic synthesis in the creation of novel therapeutic agents. Further research into optimizing the synthetic steps and exploring the biological activities of other derivatives of this compound may open new avenues for drug development.

References

An In-depth Technical Guide to 2-Chloro-5-nitroquinoline: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitroquinoline, a heterocyclic organic compound of significant interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, potential synthetic routes, and its role as a key intermediate in the development of therapeutic agents.

Core Molecular and Physical Properties

This compound is characterized by a quinoline core structure, which is a fusion of a benzene and a pyridine ring. The molecule is substituted with a chlorine atom at the second position and a nitro group at the fifth position.[1] These substitutions are critical as they significantly influence the compound's reactivity and biological activity. The chlorine atom serves as a leaving group for nucleophilic substitution reactions, while the electron-withdrawing nitro group modulates the electronic properties of the aromatic system.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| Exact Mass | 208.003955 Da |

| Appearance | Yellow to orange crystalline solid |

| Density | 1.484 g/cm³ |

| Boiling Point | 351.7 °C |

| Flash Point | 166.5 °C |

| InChI Key | IICVTJMDHNPPOP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)--INVALID-LINK--[O-] |

| CAS Number | 13067-94-2 |

Biological Activity and Therapeutic Potential

Quinoline derivatives are a well-established class of compounds in drug discovery, forming the backbone of numerous therapeutic agents with activities ranging from antimicrobial to anticancer.[2] The presence of a nitro group, in particular, is often associated with potent biological effects.[2][3]

The primary pharmacological interest in this compound lies in its application as a synthetic intermediate for creating potent, orally active corticotropin-releasing factor-1 (CRF1) receptor antagonists.[1] The CRF1 receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress-related disorders.[4][5] Antagonists of this receptor are actively being investigated as novel pharmacotherapies for anxiety, depression, and other stress-related conditions.[6]

Furthermore, based on the known bioactivities of related nitroquinoline structures, this compound is predicted to exhibit antimicrobial properties.[7][8] Nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects, and fluoroquinolones are a famous class of antibiotics.[2]

Experimental Protocols

This section provides detailed hypothetical methodologies for the synthesis of this compound and for the evaluation of its potential antimicrobial activity. These protocols are based on established chemical principles and procedures for analogous compounds.

Proposed Synthesis of this compound

A plausible two-step synthetic pathway for this compound involves an initial synthesis of 2-chloroquinoline followed by a regioselective nitration. A well-established method for the quinoline core is the Skraup synthesis.

Step 1: Synthesis of 2-Chloroquinoline (via 2-Quinolone)

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add aniline (1 equivalent).

-

Reagent Addition: To the stirred aniline, cautiously add concentrated sulfuric acid (3 equivalents). The addition is exothermic and should be done slowly with external cooling.

-

Skraup Reaction: Add glycerol (3 equivalents) to the mixture. Gently heat the reaction mixture. The reaction can be vigorous; be prepared to remove the heat source. Once the initial exothermic reaction subsides, add an oxidizing agent like nitrobenzene or arsenic acid and continue to heat the mixture under reflux for 3-4 hours.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with an excess of concentrated sodium hydroxide solution to precipitate the crude 2-quinolone.

-

Chlorination: The crude 2-quinolone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The 2-quinolone is refluxed with an excess of POCl₃ for 2-3 hours.

-

Purification: The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the crude 2-chloroquinoline. The product can be purified by recrystallization or column chromatography.

Step 2: Nitration of 2-Chloroquinoline

-

Reaction Setup: In a 250 mL flask, dissolve the purified 2-chloroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature is maintained below 5 °C with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7. The crude this compound will precipitate. Filter the solid, wash it with cold water, and dry it. The final product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol for Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterium.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizations: Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Simplified CRF1 receptor signaling pathway and point of inhibition.

References

- 1. This compound | 13067-94-2 | NAA06794 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CRF1 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-nitroquinoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-5-nitroquinoline (CAS No. 13067-94-2). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for this compound and supplements it with information from structurally similar and relevant chloro-nitro aromatic compounds. All data derived from related compounds are clearly noted. This guide is intended to provide a framework for safe laboratory practices and should be used in conjunction with a thorough risk assessment for any specific experimental protocol.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] It presents as a yellow to orange crystalline solid and is characterized by a quinoline backbone with a chlorine atom at the second position and a nitro group at the fifth position.[1] This substitution pattern significantly influences its chemical reactivity and biological activity.[1] While sparingly soluble in water, it demonstrates greater solubility in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13067-94-2 | [2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Boiling Point | 351.7 °C | [3] |

| Flash Point | 166.5 °C | [3] |

| Density | 1.484 g/cm³ | [3] |

| Vapor Pressure | 8.18E-05 mmHg at 25°C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Hazard Identification and Classification

Table 2: Potential GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Basis of Classification (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 2-Chloro-5-nitropyridine[5] and 2-Chloro-5-nitrobenzoic acid[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 2-Chloro-5-nitropyridine[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for 2-Chloro-5-nitrobenzoic acid[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Based on data for 2-Chloro-5-nitrobenzoic acid[6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Based on data for 2-Chloro-5-nitropyridine[5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | General precaution for nitroaromatic compounds |

Note: This classification is predictive and should be confirmed with a complete SDS when available.

Toxicological Information

Detailed toxicological studies specifically on this compound are not widely published. The data in the following table is based on predictions and data from analogous compounds.

Table 3: Toxicological Data (Based on Structurally Similar Compounds)

| Endpoint | Value | Species | Compound | Source |

| LD50 Oral | 738.87 mg/kg | Rat | 2-Chloro-5-nitropyridine (Predicted) | [5] |

| LD50 Oral | 2015 mg/kg | Rat | 2-Chloro-5-nitroaniline | [7] |

Aromatic nitro compounds, in general, are known to have potential systemic effects, including methemoglobinemia, which can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headaches, and cardiac dysrhythmias.[6]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table provides recommendations based on general laboratory safety standards for hazardous chemicals.

Table 4: Recommended Personal Protective Equipment

| Body Part | Recommended PPE | Standard |

| Eyes/Face | Chemical safety goggles and, if there is a splash hazard, a face shield. | ANSI Z87.1 or EN 166 |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered for the specific solvent used. | EN 374 |

| Body | Laboratory coat. For larger quantities or significant splash potential, a chemical-resistant apron or coveralls should be worn. | N/A |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially when handling the solid outside of a fume hood or if aerosolization is possible. | NIOSH or EN 149 |

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following decision tree outlines the appropriate first aid response.

Caption: A decision tree for first aid procedures following exposure.

Fire-Fighting Measures

This compound is a combustible solid.[6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate personal protective equipment as outlined in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[7][8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

-

Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. Place it into a suitable, labeled container for disposal.[7] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

The following diagram illustrates the logical flow for responding to a chemical spill.

Caption: A flowchart outlining the response to a spill of this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere.[4]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the material to enter the environment.[6]

Conclusion

References

- 1. CAS 13067-94-2: this compound | CymitQuimica [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. echemi.com [echemi.com]

- 4. 13067-94-2|this compound|BLD Pharm [bldpharm.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-Chloro-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 2-Chloro-5-nitroquinoline. These predictions are derived from foundational spectroscopic theory and comparison with similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | d | 8.5 - 9.0 |

| H-4 | 8.2 - 8.4 | d | 8.5 - 9.0 |

| H-6 | 8.5 - 8.7 | d | 8.0 - 8.5 |

| H-7 | 7.8 - 8.0 | t | 7.5 - 8.0 |

| H-8 | 8.1 - 8.3 | d | 7.0 - 7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 123 - 125 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 148 - 150 |

| C-6 | 125 - 127 |

| C-7 | 129 - 131 |

| C-8 | 120 - 122 |

| C-8a | 146 - 148 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| C=N (in ring) | 1620 - 1580 | Stretch |

| C=C (in ring) | 1580 - 1450 | Stretch |

| Asymmetric NO₂ | 1550 - 1500 | Stretch |

| Symmetric NO₂ | 1360 - 1300 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected fragmentation for this compound is outlined below.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

| 208/210 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| 162/164 | Loss of NO₂ |

| 178 | Loss of NO |

| 127 | Loss of Cl and NO₂ |

Experimental Protocols

The following sections describe generalized experimental procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be acquired for background correction.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe or GC inlet can be used. For Electrospray Ionization (ESI), the sample solution is infused directly or via an LC system. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

The Historical Bedrock of 2-Chloro-5-nitroquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, with a rich history dating back to the 19th century. Among its myriad derivatives, 2-Chloro-5-nitroquinoline has emerged as a versatile building block and a pharmacophore of interest in its own right. This technical guide delves into the historical context of this compound, tracing its origins from the early days of quinoline chemistry to its contemporary applications in drug discovery. We will explore the evolution of its synthesis, its structure-activity relationships, and its role in the development of therapeutic agents, providing a comprehensive resource for researchers in the field.

Introduction: The Dawn of Quinoline Chemistry

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the pioneering work of chemists in the latter half of the 19th century that truly unlocked the synthetic accessibility and therapeutic potential of this heterocyclic system. Landmark synthetic methods, such as the Skraup synthesis (1880) and the Doebner-von Miller synthesis (1881), provided the foundational tools for constructing the quinoline core from simple aniline precursors.[2]

The impetus for much of the early research into quinoline derivatives was the quest for synthetic alternatives to quinine, a natural alkaloid extracted from the bark of the Cinchona tree and the only effective treatment for malaria at the time.[3] This drive led to the exploration of various substituted quinolines, laying the groundwork for the eventual synthesis and investigation of compounds like this compound.

The Emergence of this compound: Early Synthesis and Characterization

While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records, its creation is a logical extension of the established quinoline synthetic methodologies of the late 19th and early 20th centuries. The introduction of both a chlorine atom and a nitro group onto the quinoline scaffold would have been a natural progression for chemists seeking to modulate the electronic and steric properties of the molecule to enhance its biological activity.

The synthesis of this compound can be conceptualized as a multi-step process rooted in classical quinoline chemistry. A plausible historical synthetic route would likely have involved the following key transformations:

-

Nitration of a suitable quinoline precursor: The introduction of the nitro group at the 5-position.

-

Chlorination of the resulting nitroquinoline: The installation of the chlorine atom at the 2-position.

A generalized workflow for such a synthesis is depicted below:

Caption: A plausible historical synthetic workflow for this compound.

Early Medicinal Chemistry Explorations: A Scaffold of Interest

The initial forays into the medicinal chemistry of this compound likely stemmed from the broad screening of quinoline derivatives for various biological activities. The presence of the nitro group, a known pharmacophore in other therapeutic agents, and the reactive chloro substituent at the 2-position made it an attractive candidate for further investigation.

Antimalarial Investigations

Given the historical focus on quinoline-based antimalarials, it is highly probable that this compound and its early derivatives were evaluated for their activity against Plasmodium parasites. The development of chloroquine in the 1930s solidified the importance of the 4-aminoquinoline scaffold.[3] While this compound itself did not emerge as a clinical antimalarial, its role as a synthetic intermediate for more complex quinoline analogues cannot be discounted. The chloro group at the 2-position provides a convenient handle for nucleophilic substitution, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).

Antimicrobial and Other Biological Activities

The broader biological potential of nitroaromatic compounds would have also spurred investigations into the antimicrobial properties of this compound. The quinoline nucleus itself is a constituent of many natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[4]

Modern Perspectives: A Versatile Building Block in Drug Discovery

In contemporary medicinal chemistry, this compound continues to be a valuable and versatile starting material for the synthesis of more complex molecules with diverse therapeutic applications. Its utility is primarily derived from the differential reactivity of its two key functional groups.

The general workflow for utilizing this compound as a scaffold is illustrated below:

References

Potential Biological Activities of 2-Chloro-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research data specifically detailing the biological activities of 2-Chloro-5-nitroquinoline is limited. This guide synthesizes information from studies on structurally related chloro-nitroquinoline derivatives to provide an in-depth overview of its potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The presented data should be interpreted as indicative of potential activities that require further specific investigation for this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅ClN₂O₂.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 2-position and a nitro group at the 5-position, suggests a potential for a range of biological activities. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous drugs with anticancer, antimicrobial, and anti-inflammatory properties. The presence of electron-withdrawing groups like chlorine and a nitro group can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[2]

Potential Anticancer Activity

Hypothesized Mechanisms of Anticancer Action

The anticancer effects of chloro-nitroquinoline derivatives are likely multifactorial, involving the modulation of critical cellular pathways that govern cell proliferation, survival, and death.

-

Inhibition of DNA Topoisomerases: Quinoline derivatives have been shown to inhibit DNA topoisomerases I and II.[1][4][5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

-

Induction of Oxidative Stress: Nitroaromatic compounds can undergo intracellular reduction to form reactive nitroso and hydroxylamino intermediates, which can generate reactive oxygen species (ROS). Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, and triggering apoptotic pathways.[8][9]

-

Kinase Inhibition: Various quinoline derivatives have been identified as inhibitors of key signaling kinases, such as those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[10]

Signaling Pathways

Caption: Hypothesized anticancer signaling pathway for this compound.

Quantitative Cytotoxicity Data (Comparative)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for structurally related chloro- and nitro-substituted quinoline derivatives against various cancer cell lines. This data provides a comparative basis for the potential cytotoxicity of this compound.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji | Burkitt's Lymphoma | ~2.5 | [3] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | HL60 | Leukemia | ~1.5 | [3] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Panc-1 | Pancreatic Cancer | ~3.0 | [3] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | A2780 | Ovarian Cancer | ~2.0 | [3] |

| 2-Arylquinoline Derivative | PC3 | Prostate | 31.37 | [4] |

| 4-Amino-7-chloroquinoline Derivative | MDA-MB-468 | Breast | 8.73 | [4] |

Potential Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents. The potential of this compound as an antimicrobial agent is inferred from studies on related compounds.

Hypothesized Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, quinolones can inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13][14][15] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.

Quantitative Antimicrobial Activity Data (Comparative)

The following table presents the Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against various microbial strains.

| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |

| Oxazino quinoline derivative | S. epidermidis | ATCC 12228 | 4 | [3] |

| Oxazino quinoline derivative | S. aureus | ATCC 29213 | 8 | [3] |

| Quinolone-coupled hybrid | E. coli | ATCC 25922 | 8 | [16] |

| Quinolone-coupled hybrid | P. aeruginosa | ATCC 27853 | 4 | [16] |

| Clioquinol | Scedosporium dehoogii | N/A | 0.5 - 1 | [17] |

| Clioquinol | Fusarium species | N/A | 0.5 - 2 | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[2][18][19][20]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with supplements

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [3][21][22][23][24] Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for Broth Microdilution MIC Testing.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound and the extensive research on related analogs strongly suggest its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of both a chloro and a nitro group on the quinoline core are key features associated with potent biological activity.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This includes comprehensive cytotoxicity screening against a panel of cancer cell lines, determination of its antimicrobial spectrum, and elucidation of its precise mechanisms of action. Such studies are crucial to validate the therapeutic potential of this compound and to guide the design of more potent and selective derivatives.

References

- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties [ricerca.uniba.it]

- 8. mdpi.com [mdpi.com]

- 9. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enoxacin - Wikipedia [en.wikipedia.org]

- 13. Levofloxacin - Wikipedia [en.wikipedia.org]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the chloro and nitro functional groups in 2-Chloro-5-nitroquinoline. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring system, particularly at the C2-position where the chloro substituent is located. This guide will delve into the key reactions of this compound, including nucleophilic aromatic substitution (SNAг) at the C2-position and reduction of the nitro group. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and development.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 2-position and a nitro group at the 5-position. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and approved drugs. The presence of both a halogen and a nitro group on the quinoline ring makes this compound a particularly interesting substrate for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.